7-Bromo-4-hydroxyquinoline-3-carboxylic acid chemical properties
7-Bromo-4-hydroxyquinoline-3-carboxylic acid chemical properties
Chemical Scaffold Analysis & Synthetic Protocols
Executive Summary
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 860205-92-1 / 82121-06-0) is a critical bicyclic heteroaromatic scaffold used primarily in the development of quinolone antibiotics, NMDA receptor antagonists, and kinase inhibitors.[1][2][3] Its value lies in its orthogonal reactivity: the C-7 bromine atom serves as a handle for transition-metal catalyzed cross-couplings, while the C-3 carboxylic acid and C-4 hydroxyl group allow for rapid diversification of the pharmacophore.[1][3]
This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis via the Gould-Jacobs reaction, and downstream functionalization strategies.
Chemical Identity & Structural Dynamics[1][3]
Physicochemical Profile
The compound exists in a complex tautomeric equilibrium that dictates its solubility and reactivity profile.[3] While often named as a "4-hydroxy" species, in the solid state and in neutral solvents, the 4-quinolone (4-oxo) tautomer predominates.[1][3]
| Property | Specification |
| IUPAC Name | 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Molecular Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 268.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >280°C (Decomposes) |
| pKa (COOH) | ~3.5 (Predicted) |
| Solubility | DMSO (Moderate), DMF (Moderate), Water (Poor/Insoluble) |
Tautomerism Implications
Researchers must recognize that the "hydroxyl" group at position 4 is not phenolic.[1][3] It is part of a vinylogous amide system.[1][3]
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Implication for Alkylation: Attempting O-alkylation (to form ethers) often results in N-alkylation mixtures unless specific conditions (e.g., Ag₂CO₃) are used.[1][3]
-
Implication for Solubility: The strong intermolecular hydrogen bonding of the pyridone-like dimer results in high melting points and poor solubility in non-polar solvents.[1][3]
Synthesis: The Gould-Jacobs Protocol[1][4][5]
The industry-standard route for synthesizing 7-bromo-4-hydroxyquinoline-3-carboxylic acid is the Gould-Jacobs reaction .[1][3] This sequence is preferred for its scalability and the availability of starting materials.[3]
Reaction Logic & Causality[1][3]
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Condensation: 3-Bromoaniline reacts with diethyl ethoxymethylenemalonate (EMME).[1][3] The meta-substituent (Bromine) directs the cyclization.[1][3]
-
Thermal Cyclization: High temperature is required to overcome the aromaticity barrier of the benzene ring to form the pyridine ring.[3]
Validated Experimental Workflow
Note: This protocol assumes standard Schlenk line techniques.
Step 1: Enamine Formation [1]
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Charge a round-bottom flask with 3-bromoaniline (1.0 eq) and EMME (1.1 eq).
-
Heat to 110°C–120°C for 2 hours.
-
Observation: Ethanol is evolved.[1][3] Use a Dean-Stark trap or open vessel with nitrogen sweep to drive equilibrium.[1][3]
-
Cool and recrystallize the solid enamine intermediate from ethanol/hexane.[1][3]
Step 2: Thermal Cyclization (Critical Step)
-
Prepare a bath of Dowtherm A (diphenyl ether/biphenyl eutectic mixture) heated to 250°C .
-
Add the enamine solid in portions to the boiling solvent.
-
Expert Insight: Rapid addition prevents polymerization.[1][3] The high temperature is non-negotiable; lower temperatures (<240°C) yield incomplete cyclization.[1][3]
-
Stir for 30–60 minutes.
-
Cool to room temperature. The ethyl ester intermediate will precipitate.[1][3] Filter and wash with hexane to remove Dowtherm A.[1][3]
Step 3: Saponification
-
Reflux for 2–4 hours until the solid dissolves (formation of sodium salt).
-
Filter the precipitated 7-bromo-4-hydroxyquinoline-3-carboxylic acid . Wash with water and dry.[1][3]
Visualizing the Pathway
Figure 1: The Gould-Jacobs synthetic pathway for 7-bromo-4-hydroxyquinoline-3-carboxylic acid.
Reactivity & Functionalization[1][3][6][7]
This scaffold acts as a "tri-functional" hub. The chemical orthogonality allows for sequential modification without protecting groups in many cases.[3]
C-4 Chlorination (The Gateway Transformation)
The 4-hydroxy group is relatively inert to nucleophilic displacement directly.[1][3] It must be activated by converting it to a chloride.[1][3]
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Mechanism: The 4-oxo tautomer reacts to form a dichlorophosphate intermediate, which is eliminated to form the 4-chloroquinoline.[1][3]
-
Utility: The resulting 4-Cl is highly susceptible to SNAr reactions with amines, enabling the synthesis of complex aminoquinolines.[1][3]
C-7 Suzuki-Miyaura Coupling
The bromine at position 7 is an excellent handle for palladium-catalyzed cross-coupling.[1][3]
-
Selectivity: Under standard conditions (Pd(PPh₃)₄, Na₂CO₃), the C-7 bromine reacts preferentially over the C-4 chloride (if present), although care must be taken.[1][3]
-
Application: Introduction of aryl or heteroaryl groups to extend the pi-system.[1][3]
C-3 Decarboxylation
If the carboxylic acid is not required, it can be removed to yield 7-bromo-4-hydroxyquinoline.[1][3]
-
Protocol: Heat in quinoline or diphenyl ether at >250°C.
-
Causality: The electron-withdrawing nature of the pyridone ring facilitates thermal decarboxylation.[1][3]
Reactivity Map[1][3]
Figure 2: Divergent synthesis capabilities of the 7-bromo-4-hydroxyquinoline-3-carboxylic acid scaffold.
Medicinal Chemistry Applications
NMDA Receptor Antagonism
This compound is a structural analog of kynurenic acid , an endogenous neuroprotectant.[3]
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Mechanism: It binds to the glycine site of the NMDA receptor.[3]
-
SAR Insight: The 7-bromo substituent increases lipophilicity (LogP) compared to kynurenic acid, potentially improving blood-brain barrier (BBB) penetration, although the carboxylic acid moiety often requires esterification (prodrug approach) for in vivo efficacy.[1][3]
Antibacterial Agents
The 4-oxo-3-carboxylic acid motif is the pharmacophore of fluoroquinolones (e.g., Ciprofloxacin).[1][3]
-
Modification: Typically, the N-1 position is alkylated (ethyl or cyclopropyl) and the C-7 bromine is replaced with a cyclic amine (piperazine) to achieve high potency against DNA gyrase.[1][3]
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][3]
-
Dust Control: The solid is often a fine powder; weigh inside a fume hood to avoid inhalation.[1][3]
-
Waste: Dispose of as halogenated organic waste.
References
-
PubChem. (n.d.).[1][2][3] 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Compound).[1][2][3][4][5][6][7] National Library of Medicine.[1][3] Retrieved February 7, 2026, from [Link]
-
Gould, R. G., & Jacobs, W. A. (1939).[1][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[3] (Classic protocol validation).[1][3][8]
Sources
- 1. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | 860205-92-1 [smolecule.com]
- 5. guidechem.com [guidechem.com]
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- 7. PubChemLite - 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
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